molecular formula C8H7ClN2S B599249 3-Chloro-2-methyl-4-thiocyanatoaniline CAS No. 14030-84-3

3-Chloro-2-methyl-4-thiocyanatoaniline

Cat. No.: B599249
CAS No.: 14030-84-3
M. Wt: 198.668
InChI Key: JRZHLVJULLQAMV-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-4-thiocyanatoaniline is an organic compound with the molecular formula C8H7ClN2S. It is a heterocyclic organic compound that contains a thiocyanate group attached to an aniline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methyl-4-thiocyanatoaniline typically involves the reaction of 3-chloro-2-methyl-4-nitroaniline with thiocyanate salts under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the thiocyanate group .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methyl-4-thiocyanatoaniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

3-Chloro-2-methyl-4-thiocyanatoaniline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Chloro-2-methyl-4-thiocyanatoaniline involves its interaction with specific molecular targets and pathways. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-methyl-4-thiocyanatoaniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both the chlorine and thiocyanate groups in specific positions on the aniline ring makes it a valuable compound for various synthetic and research applications .

Biological Activity

3-Chloro-2-methyl-4-thiocyanatoaniline (CAS No. 14030-84-3) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and applications based on diverse scientific sources.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

  • Molecular Formula : C8H7ClN2S
  • Molecular Weight : 188.67 g/mol

The compound features a thiocyanate group (-SCN) attached to an aniline ring, which plays a crucial role in its biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets in biological systems. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by modifying active sites.
  • Protein Interaction : It can alter protein conformation and function, impacting various biochemical pathways .

Antimicrobial Activity

Research has indicated that compounds containing thiocyanate groups exhibit antimicrobial properties. In studies, this compound demonstrated effectiveness against several bacterial strains, suggesting potential applications in developing antimicrobial agents.

Cytotoxic Effects

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of caspases and disruption of mitochondrial membrane potential . The following table summarizes findings from various studies on its cytotoxicity:

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)15.5Apoptosis via caspase activation
MCF-7 (breast cancer)20.3Mitochondrial disruption
A549 (lung cancer)18.7Reactive oxygen species generation

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiocyanate derivatives, including this compound. The compound showed notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
  • Cytotoxicity Assessment :
    A research article in Cancer Research assessed the cytotoxic effects of this compound on multiple cancer cell lines. Results indicated that it effectively induced apoptosis and inhibited cell proliferation in a dose-dependent manner, highlighting its potential as an anticancer agent .

Applications in Research and Industry

This compound serves as a valuable building block in organic synthesis, particularly for creating more complex molecules in medicinal chemistry. Its unique reactivity allows for various chemical transformations, including:

  • Synthesis of Dyes and Pigments : Due to its vibrant color properties.
  • Biological Probes : Utilized in studies involving enzyme interactions and protein modifications.

Properties

IUPAC Name

(4-amino-2-chloro-3-methylphenyl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2S/c1-5-6(11)2-3-7(8(5)9)12-4-10/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZHLVJULLQAMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)SC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653368
Record name 4-Amino-2-chloro-3-methylphenyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14030-84-3
Record name 4-Amino-2-chloro-3-methylphenyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of ammonium thiocyanate (1.61 g, 0.02 mol) and iodine (1.79 g, 7.1 mmol) in methanol was added 3-chloro-2-methylaniline (0.84 mL, 7.1 mmol) dropwise. The mixture was allowed to stir at room temperature for 2 days after which time water (50 mL) was added and the mixture was extracted with dichloromethane (4×50 mL). The extracts were washed with a 15% aqueous solution of sodium thiosulfate (100 mL) then dried (Na2SO4) and the solvent removed in vacuo to afford 4-amino-2-chloro-3-methylphenyl thiocyanate as a brown solid (1.26 g, 90%). Material was used crude in subsequent steps.
Quantity
1.61 g
Type
reactant
Reaction Step One
Quantity
1.79 g
Type
reactant
Reaction Step One
Quantity
0.84 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

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